![molecular formula C21H24ClN3O2S2 B2469414 (E)-N-(6-メチルベンゾ[d]チアゾール-2-イル)-N-(2-モルホリノエチル)-3-(チオフェン-2-イル)アクリルアミド塩酸塩 CAS No. 1217255-34-9](/img/structure/B2469414.png)

(E)-N-(6-メチルベンゾ[d]チアゾール-2-イル)-N-(2-モルホリノエチル)-3-(チオフェン-2-イル)アクリルアミド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

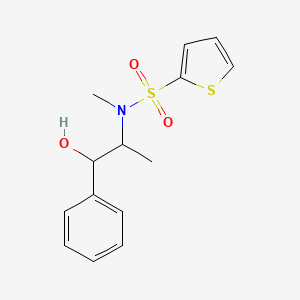

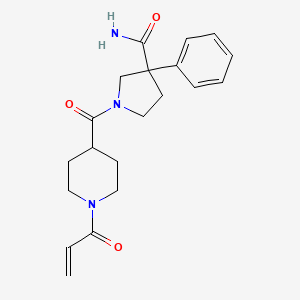

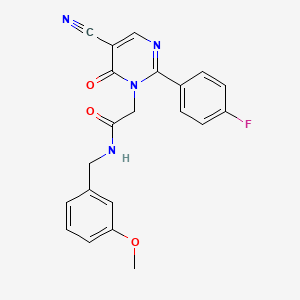

“(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride” is a complex organic compound that contains several functional groups, including a benzothiazole ring, a morpholino group, and an acrylamide group . These functional groups suggest that the compound may have interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzothiazole derivatives .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a morpholino group, and an acrylamide group . These groups could potentially participate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability, while the morpholino group could potentially increase its solubility in polar solvents .

科学的研究の応用

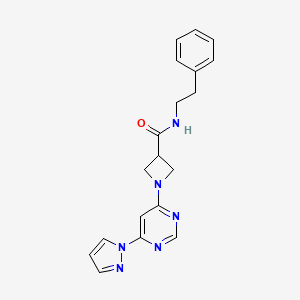

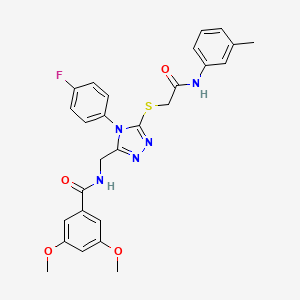

- この化合物は、O-GlcNAcase 阻害剤として研究されてきました。O-GlcNAcase は、O-GlcNAc 化によるタンパク質の翻訳後修飾に関与する酵素です。 O-GlcNAcase を阻害することにより、この化合物はタンパク質の糖鎖修飾に関連する細胞プロセスを調節し、癌、神経変性疾患、および糖尿病に影響を与える可能性があります .

- この化合物のベンゾチアゾール部分は、抗菌作用と関連付けられています。研究者は、関連する誘導体を合成し、さまざまな微生物に対する活性を評価してきました。 さらなる研究では、抗菌剤としての可能性を調べることができます .

- この化合物の構造は、ベンゾチアゾール部分とモルホリン部分を両方とも含んでいます。研究者は、同様の化合物のグリーンケミカル合成を開発することに関心を抱いています。たとえば、この化合物と一部の構造的特徴を共有するベンゾ[d]イミダゾ[2,1-b]チアゾールの合成において、迅速な触媒なしの方法が検討されています。 このようなグリーン合成アプローチは、持続可能な化学にとって重要です .

O-GlcNAcase (OGA) 阻害

抗菌活性

グリーンケミカル合成

将来の方向性

作用機序

Target of Action

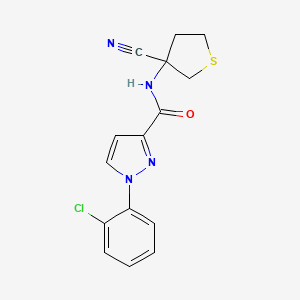

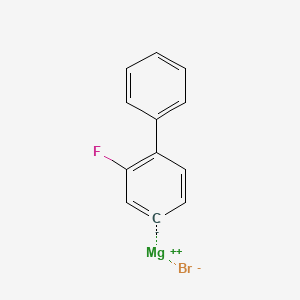

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells and reduction of inflammation, combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates multiple targets leading to a variety of cellular responses, including relaxation of smooth muscle cells and reduction of inflammatory responses .

Result of Action

The result of Ohtuvayre’s action is the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients . Its unique mechanism of action allows it to provide both bronchodilation and anti-inflammatory effects, helping to alleviate the symptoms of COPD .

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. It’s worth noting that Ohtuvayre is delivered directly to the lungs through a standard jet nebulizer, which may help to ensure consistent delivery and action .

特性

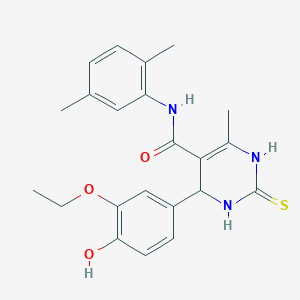

IUPAC Name |

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2.ClH/c1-16-4-6-18-19(15-16)28-21(22-18)24(9-8-23-10-12-26-13-11-23)20(25)7-5-17-3-2-14-27-17;/h2-7,14-15H,8-13H2,1H3;1H/b7-5+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIYBKXFAPRREM-GZOLSCHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

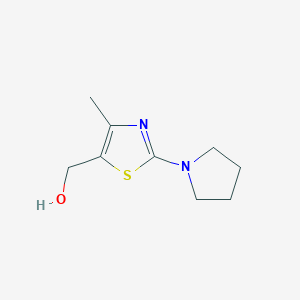

Molecular Formula |

C21H24ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2469337.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)

![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)